4-[(E)-{2-[(4-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves a multi-step process. One common method includes the condensation reaction between 4-methylphenylformamide and 2-nitrobenzaldehyde, followed by esterification with benzoic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Amines, hydroxylamines.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
- 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-nitrophenol
- Methyl 2-{(E)-[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE
Uniqueness
4-[(E)-{[(4-METHYLPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O5 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H17N3O5/c1-15-7-10-17(11-8-15)21(26)24-23-14-16-9-12-20(19(13-16)25(28)29)30-22(27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
ARLFXQABKDGNCA-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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